Glukotropaeolin-Kalium-Salz

Übersicht

Beschreibung

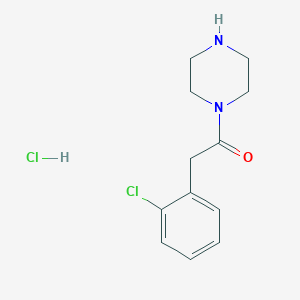

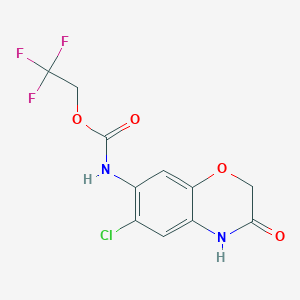

Glucotropaeolin, also known as benzyl glucosinolate, is a glucosinolate found in cruciferous vegetables, particularly garden cress. It is a glucose derivative with a β-D-glucopyranose configuration. Upon enzymatic activity, glucotropaeolin is transformed into benzyl isothiocyanate, which contributes to the characteristic flavor of these brassicas . The compound was first reported in 1899 after its isolation from Tropaeolum majus, a nasturtium species .

Wissenschaftliche Forschungsanwendungen

Glucotropaeolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für Benzylisothiocyanat in verschiedenen chemischen Reaktionen verwendet.

Medizin: Zeigt wachstumshemmende Wirkungen gegen Leber- und Dickdarmkrebszellen.

Industrie: Wird bei der Herstellung von natürlichen antimikrobiellen Verbindungen und Biofumiganten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Glucotropaeolin beinhaltet seine enzymatische Hydrolyse durch Myrosinase, die zur Bildung von Benzylisothiocyanat führt. Benzylisothiocyanat entfaltet seine Wirkungen durch Induktion von Apoptose, Störung der Calciumhomöostase und Hemmung der Zellmigration. Es zielt auf Pfade ab, die mit der Anhäufung von reaktiven Sauerstoffspezies, der Veränderung des mitochondrialen Membranpotentials und der Unterdrückung von FOXM1 zusammenhängen .

Wirkmechanismus

The mechanism of action of glucotropaeolin involves its enzymatic hydrolysis by myrosinase, leading to the formation of benzyl isothiocyanate. Benzyl isothiocyanate exerts its effects by inducing apoptosis, disrupting calcium homeostasis, and inhibiting cell migration. It targets pathways related to reactive oxygen species accumulation, mitochondrial membrane potential alteration, and FOXM1 suppression .

Safety and Hazards

Glucotropaeolin may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Glucotropaeolin has exhibited a growth-inhibitory effect against liver and colon cancer cells . It promotes apoptosis by calcium dysregulation and attenuates cell migration with FOXM1 suppression in pancreatic cancer cells . Therefore, glucotropaeolin may be a potential therapeutic drug against pancreatic ductal adenocarcinoma .

Biochemische Analyse

Biochemical Properties

Glucotropaeolin plays a significant role in biochemical reactions, particularly in plant defense mechanisms. The enzyme myrosinase catalyzes the hydrolysis of glucotropaeolin, removing the glucose group to produce an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate . This compound is toxic to many insect predators and is produced when the plant is damaged, serving as a defense mechanism . Additionally, glucotropaeolin interacts with various proteins and enzymes, including myrosinase, which is crucial for its conversion to benzyl isothiocyanate .

Cellular Effects

Glucotropaeolin has been shown to influence various cellular processes. In pancreatic cancer cells, glucotropaeolin promotes apoptosis by causing calcium dysregulation and attenuates cell migration by suppressing the forkhead box protein M (FOXM1) signaling pathway . It also affects cell viability, reactive oxygen species (ROS) accumulation, mitochondrial membrane potential (MMP), and induces apoptosis . These effects highlight the potential therapeutic applications of glucotropaeolin in cancer treatment.

Molecular Mechanism

At the molecular level, glucotropaeolin exerts its effects through several mechanisms. The hydrolysis of glucotropaeolin by myrosinase leads to the formation of benzyl isothiocyanate, which interacts with various biomolecules . This interaction includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to apoptosis . The suppression of FOXM1 signaling is a key factor in the anticancer properties of glucotropaeolin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucotropaeolin can change over time. Studies have shown that glucotropaeolin enhances swimming endurance in mice by increasing the utilization of fatty acids as an energy source . The stability and degradation of glucotropaeolin, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies . Frozen samples of plants containing glucotropaeolin have shown a considerable reduction in its content, indicating the importance of sample pre-treatment in experimental settings .

Dosage Effects in Animal Models

The effects of glucotropaeolin vary with different dosages in animal models. Higher doses of glucotropaeolin have been associated with increased anticancer activity, including the induction of apoptosis and inhibition of cell migration in pancreatic cancer cells . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of glucotropaeolin in therapeutic applications .

Metabolic Pathways

Glucotropaeolin is involved in several metabolic pathways. It is biosynthesized from phenylalanine through a multi-step pathway . The enzyme myrosinase plays a crucial role in the metabolism of glucotropaeolin, converting it to benzyl isothiocyanate . This metabolic pathway is essential for the plant’s defense mechanism and contributes to the bioactive properties of glucotropaeolin .

Transport and Distribution

Within cells and tissues, glucotropaeolin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The distribution of glucotropaeolin is higher in plant parts that are more susceptible to potential attacks, such as roots compared to shoots . This distribution pattern is crucial for its role in plant defense.

Subcellular Localization

The subcellular localization of glucotropaeolin affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding the subcellular localization of glucotropaeolin is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucotropaeolin wird aus der Aminosäure Phenylalanin in einem mehrstufigen Weg biosynthetisiert . Die Laborsynthese von Glucotropaeolin beinhaltet die Verwendung von Kaltmethanolextraktionsmethoden, um Myrosinase zu denaturieren und Abbau zu verhindern . Die chemische Struktur von Glucotropaeolin wurde 1957 durch Totalsynthese bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Glucotropaeolin beinhaltet die Extraktion aus Pflanzengewebe, insbesondere aus Kreuzblütlern. Der Extraktionsprozess verwendet typischerweise kaltes 80%iges Methanol, um eine hohe Effizienz zu gewährleisten und Abbau zu verhindern . Dieses Verfahren ist effizienter als die Isolierung von reinen Materialien aus den Pflanzen, in denen sie natürlich vorkommen .

Analyse Chemischer Reaktionen

Reaktionstypen: Glucotropaeolin unterliegt einer enzymatischen Hydrolyse, die durch das Enzym Myrosinase katalysiert wird. Diese Reaktion führt zum Abbau von Glucotropaeolin in Benzylisothiocyanat, unter anderem . Der Hauptreaktionstyp ist eine Substitutionsreaktion, bei der die Glucosegruppe entfernt wird.

Häufige Reagenzien und Bedingungen:

Enzym Myrosinase: Katalysiert die Hydrolyse von Glucotropaeolin.

Kaltmethanol: Wird im Extraktionsprozess verwendet, um Abbau zu verhindern.

Wichtigste gebildete Produkte:

Benzylisothiocyanat: Ein reaktives Material, das für viele Insektenräuber giftig ist.

Vergleich Mit ähnlichen Verbindungen

Glucotropaeolin ist unter den Glucosinolaten einzigartig aufgrund seiner spezifischen Umwandlung in Benzylisothiocyanat. Ähnliche Verbindungen sind:

Sinalbin: Ein weiteres Glucosinolat, das in Kreuzblütlern vorkommt.

Gluconasturtiin: Kommt in Brunnenkresse und anderen Kreuzblütlern vor.

Glucoraphanin: Kommt in Brokkoli und anderen Brassicaceen vor.

Diese Verbindungen unterliegen ebenfalls einer enzymatischen Hydrolyse, um Isothiocyanate zu bilden, aber die spezifischen Isothiocyanate und ihre biologischen Aktivitäten unterscheiden sich .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucotropaeolin involves the condensation of benzyl isothiocyanate with the glucosinolate precursor gluconasturtiin. The reaction is catalyzed by the enzyme myrosinase, which is naturally present in the plant Tropaeolum majus. The resulting product is Glucotropaeolin.", "Starting Materials": [ "Benzyl isothiocyanate", "Gluconasturtiin" ], "Reaction": [ "Mix benzyl isothiocyanate and gluconasturtiin in the presence of myrosinase enzyme", "Catalyze the reaction at a suitable temperature and pH", "Isolate and purify the resulting Glucotropaeolin product" ] } | |

| 5115-71-9 | |

Molekularformel |

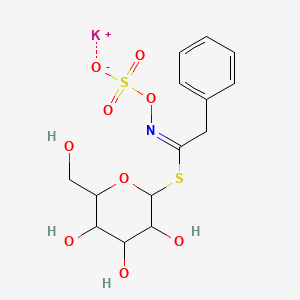

C14H18KNO9S2 |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

potassium;[(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |

InChI-Schlüssel |

UYCWNAZWHVREMO-AZJSCORLSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

| 5115-71-9 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)